(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
Description
Historical Development and Discovery Context
The compound entered scientific literature through its PubChem registration (CID 9613304) on October 24, 2006, though its exact synthetic origins remain undocumented in public databases. Its structural framework suggests derivation from cyclopropyl aryl ketone precursors through oxime formation – a reaction typically employing hydroxylamine hydrochloride under acidic or basic conditions. The parent ketone, cyclopropyl 4-fluorophenyl ketone (CAS 772-31-6), demonstrates established synthetic routes involving Friedel-Crafts acylation or cyclopropanation of α,β-unsaturated ketones.
Key historical milestones:
| Parameter | Value | Source |
|---|---|---|
| First publication | 2006 (PubChem entry) | |
| CAS registry | 338416-04-9 | |
| Parent ketone precursor | 772-31-6 |
The delayed research attention compared to simpler oxime derivatives (first reported in the 19th century) likely stems from the synthetic challenges posed by its strained cyclopropane system and stereochemical complexity.
Significance in Organic Chemistry and Medicinal Research
Three structural elements confer unique reactivity and potential bioactivity:
Cyclopropane Ring :
- Introduces angle strain (60° bond angles vs. 109.5° in sp³ carbons), enhancing susceptibility to ring-opening reactions
- Serves as a bioisostere for double bonds or carbonyl groups in drug design
4-Fluorophenyl Group :
- Fluorination improves metabolic stability and membrane permeability in pharmaceuticals
- The para-fluorine atom directs electrophilic substitution patterns
Oxime Functional Group :
- Tautomerizes between nitroso (N=O) and hydroxylamine (N-O-H) forms
- Participates in coordination chemistry (metal ligand) and click reactions
Current medicinal chemistry applications of analogous structures include:
Related Compounds in the Cyclopropyl Oxime Family
Structural analogs demonstrate how modular modifications impact properties:
The ChEMBL entry (CHEMBL3199212) confirms pharmaceutical industry interest, though specific target annotations remain unpublished. Comparative studies with simpler oximes show enhanced thermal stability from the cyclopropane ring – differential scanning calorimetry measurements of analogous compounds reveal decomposition temperatures exceeding 200°C.
Properties
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19-20)13-6-8-14(18)9-7-13/h2-9,15-16,20H,10H2,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEWOZJNPFNNIR-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328172 | |
| Record name | (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338416-04-9 | |
| Record name | (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime typically involves multiple steps:
Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-methylphenylmagnesium bromide with cyclopropylcarbonyl chloride under anhydrous conditions.
Introduction of the Fluorophenyl Group:
Oximation: The final step is the conversion of the ketone to the oxime. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
The structure of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime includes:
- Cyclopropyl Group : This rigid structure influences the compound's interaction with biological targets.
- Fluorinated Phenyl Moiety : The presence of fluorine enhances binding affinity and selectivity towards certain receptors.
- Oxime Functional Group : Facilitates hydrogen bonding interactions with active sites of enzymes or receptors.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced properties or activities.
Biology
This compound is utilized as a probe in biological research to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful tool for investigating binding sites and activities of various biological macromolecules. Interaction studies indicate that it selectively binds to certain receptors in the brain, suggesting its potential role in modulating neurotransmitter systems.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Research suggests that the fluorine atom enhances its binding affinity compared to non-fluorinated analogs, which could lead to improved therapeutic outcomes.
Industry
The compound finds applications in the industrial sector for synthesizing specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The aromatic rings and cyclopropyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic and Cyclopropane Rings
Table 1: Key Structural Differences
| Compound Name (CAS) | Substituents on Cyclopropane | Aromatic Ring Substituents | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| Target Compound (338416-04-9) | 2-(4-Methylphenyl) | 4-Fluorophenyl | C₁₇H₁₆FNO | 281.32* | |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (338401-34-6) | 2-(2,4-Dichlorophenyl) | 4-Chlorophenyl | C₁₆H₁₂Cl₃NO | 340.6 | |
| 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime (338415-78-4) | 2-(2-Chloro-6-fluorophenyl) | 4-Fluorophenyl | C₁₆H₁₂ClF₂NO | 307.72 | |
| 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime (338401-42-6) | 2-(4-Chlorophenyl) | 4-Nitrophenyl | C₂₄H₂₁ClN₂O₄ | 436.89 |
*Calculated based on analogous compounds.
- Electron-Withdrawing vs. Methyl groups (as in the target compound) and methoxy groups (e.g., 478262-65-6) provide electron-donating effects, which may enhance solubility in nonpolar environments .
Table 2: Comparative Physicochemical Data
Stability and Reactivity Trends
- Hydrolytic Stability : Oximes with electron-withdrawing groups (e.g., nitro in 338401-42-6) are more prone to hydrolysis than those with electron-donating groups (e.g., methyl in the target compound) .
- Thermal Stability : Fluorine’s strong C-F bond likely increases the thermal resilience of the target compound compared to chlorinated analogs .
Biological Activity
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated phenyl moiety, and an oxime functional group. Its molecular formula is C17H16FNO, and it has a molar mass of 269.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.
Structural Characteristics
The compound's structure includes:
- Cyclopropyl Group : Contributes to the compound's rigidity and influences its interaction with biological targets.
- Fluorinated Phenyl Moiety : The presence of fluorine enhances binding affinity and selectivity towards certain receptors.
- Oxime Functional Group : Facilitates hydrogen bonding interactions with active sites of enzymes or receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Selective Ligand in Imaging : It has been studied for potential use as a selective ligand in positron emission tomography (PET) imaging, suggesting interactions with specific biological targets in the central nervous system .
- Modulation of Neurotransmitter Systems : Interaction studies indicate that this compound selectively interacts with certain receptors in the brain, which may modulate neurotransmitter systems crucial for various neurological functions .
- Potential Therapeutic Applications : Its pharmacological profile suggests potential applications in drug development targeting specific enzymes or receptors involved in disease processes .
The mechanism of action for this compound involves:
- Binding Affinity : The oxime group can form hydrogen bonds with active sites on enzymes or receptors, enhancing its efficacy as a modulator.
- Structural Interactions : The aromatic rings and cyclopropyl group contribute to the overall binding specificity and affinity, potentially influencing pharmacokinetics and dynamics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Contains both fluorine and methyl substitutions | Selective binding properties due to fluorine presence |
| (4-Methylphenyl)[2-(4-fluorophenyl)cyclopropyl]methanone oxime | Similar structure but different substitution | May exhibit different biological activity |
| (Phenyl)(2-(4-fluorophenyl)cyclopropyl)ketoxime | Lacks methyl substitution | Potentially broader receptor interaction |
| (3-Fluorophenyl)[2-(3-methylphenyl)cyclopropyl]methanone oxime | Different fluorine position | Variations in pharmacokinetics due to structural changes |
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacological Assessments : Studies focusing on its interaction with neurotransmitter receptors have shown promising results in modulating synaptic transmission, indicating its role in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for preparing (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime?
- Methodological Answer : The synthesis typically involves reacting the precursor ketone [(4-Fluorophenyl)(2-(4-methylphenyl)cyclopropyl)methanone] with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under reflux. Sodium acetate is commonly used as a base to deprotonate hydroxylamine, enhancing nucleophilic attack on the carbonyl group. Key parameters include:
- Temperature : Maintain reflux (~78°C for ethanol) to ensure complete conversion.
- Reaction Time : 6–12 hours, monitored via TLC or HPLC.
- Purification : Recrystallization (using ethanol/water mixtures) or silica-gel chromatography (eluting with ethyl acetate/hexane) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the oxime product?
- Methodological Answer :
- ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 8–10 ppm. The cyclopropane protons show characteristic splitting patterns (e.g., ABX systems). Fluorine substituents cause splitting in adjacent aromatic protons due to ¹⁹F–¹H coupling .
- IR : A sharp absorption band at ~3200–3400 cm⁻¹ confirms the O–H stretch of the oxime group. The C=N stretch appears at ~1630–1670 cm⁻¹, distinct from the ketone C=O (~1700 cm⁻¹) .
Q. What are the key differences in reactivity between oxime derivatives and their parent ketones?
- Methodological Answer : Oximes exhibit nucleophilic behavior at the nitrogen atom, enabling reactions like Beckmann rearrangements or coordination with metal ions. The oxime group also stabilizes adjacent radicals, influencing degradation pathways. In contrast, parent ketones undergo typical carbonyl reactions (e.g., Grignard additions). Comparative TGA/DSC studies can quantify thermal stability differences .
Advanced Research Questions
Q. How does fluorine substitution at the 4-position of the phenyl ring influence bioactivity or binding affinity in related compounds?
- Methodological Answer : Fluorine enhances electronegativity and lipophilicity, improving membrane permeability and target binding (e.g., via halogen bonding with protein residues). To validate this:
- Perform molecular docking studies (e.g., AutoDock Vina) comparing fluorinated vs. non-fluorinated analogs.
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics with receptors like serotonin transporters, where fluorine may enhance selectivity .
Q. What strategies resolve contradictions in reported biological activity data for cyclopropane-containing oximes?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation steps include:
- HPLC-PDA-MS purity checks (>98% purity threshold).
- Dose-response validation across multiple assays (e.g., enzymatic vs. cell-based).
- Meta-analysis of published data to identify trends (e.g., fluorine’s role in cytotoxicity) .
Q. How can computational chemistry predict the regioselectivity of oxime-derived reactions (e.g., cycloadditions)?
- Methodological Answer :
- DFT calculations (Gaussian, ORCA) model transition states to identify favored pathways. For example, Fukui indices predict nucleophilic/electrophilic sites on the oxime.
- Molecular dynamics simulations (AMBER, GROMACS) assess solvent effects on reaction barriers .
Q. What experimental designs address limitations in stability studies of oxime derivatives under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H₂O₂). Monitor degradation products via LC-MS.
- Real-time stability testing : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing potency monthly. Use Arrhenius modeling to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
